4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide
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Overview
Description
4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide, also known as A-674563, is a potent and selective inhibitor of protein kinase B (PKB or Akt). It was first synthesized by scientists at AstraZeneca in 2006 and has since been used extensively in scientific research.
Mechanism of Action
4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide inhibits PKB/Akt by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling. This leads to the inhibition of various cellular processes that are regulated by PKB/Akt, including cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce glucose uptake and metabolism in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide is its high selectivity for PKB/Akt, which allows for the specific inhibition of this enzyme without affecting other signaling pathways. However, its potency and selectivity also make it a challenging compound to work with, as it requires careful handling and storage to maintain its activity.
Future Directions
Future research on 4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide could focus on its potential as a cancer therapy, either as a standalone treatment or in combination with other therapies. It could also be used to study the role of PKB/Akt in other cellular processes, such as inflammation and immune response. Additionally, further development of this compound analogs could lead to the discovery of even more potent and selective inhibitors of PKB/Akt.
Synthesis Methods
The synthesis of 4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide involves several steps, including the condensation of 3-methoxybenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting product with guanidine hydrochloride to form the pyrimidine ring. The final step involves the reaction of the pyrimidine intermediate with 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide to form the desired product.
Scientific Research Applications
4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide has been used extensively in scientific research to study the role of PKB/Akt in various cellular processes, including cell growth, survival, and metabolism. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-amino-N-[4-[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-17-4-2-3-14(13-17)5-8-16-11-12-21-19(22-16)23-27(24,25)18-9-6-15(20)7-10-18/h2-13H,20H2,1H3,(H,21,22,23)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGYEKMADFOQD-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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